1,1,2-Trichloro-3-hexylcyclopropane

Description

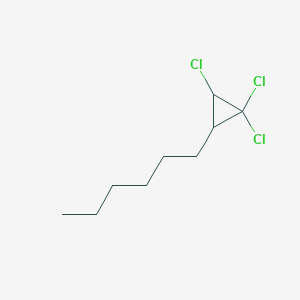

Structure

2D Structure

3D Structure

Properties

CAS No. |

64531-24-4 |

|---|---|

Molecular Formula |

C9H15Cl3 |

Molecular Weight |

229.6 g/mol |

IUPAC Name |

1,1,2-trichloro-3-hexylcyclopropane |

InChI |

InChI=1S/C9H15Cl3/c1-2-3-4-5-6-7-8(10)9(7,11)12/h7-8H,2-6H2,1H3 |

InChI Key |

OBXBIDFHSWXEBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1C(C1(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Formation of 1,1,2 Trichloro 3 Hexylcyclopropane and Complex Halogenated Cyclopropane Scaffolds

Contemporary Cyclopropanation Strategies for Dihalocyclopropanes

The formation of dihalocyclopropanes is a cornerstone of halogenated cyclopropane (B1198618) chemistry and serves as the primary model for producing more complex structures. These methods generally involve the generation of a dihalocarbene that subsequently reacts with an alkene in a cycloaddition reaction. acsgcipr.org

Carbene transfer to an alkene is the most significant reaction for forming cyclopropanes. libretexts.org For dihalocyclopropanes, the key intermediate is a dihalocarbene, a neutral species with a divalent carbon atom bonded to two halogen atoms. These carbenes are highly reactive electrophiles that readily add to the double bond of an alkene in a concerted, stereospecific syn-addition. acsgcipr.org

The most common and stable precursors for generating dihalocarbenes are haloforms (CHX₃), such as chloroform (B151607) (CHCl₃) for dichlorocarbene (B158193) (:CCl₂) and bromoform (B151600) (CHBr₃) for dibromocarbene (:CBr₂). beilstein-journals.org The carbene is typically generated in situ by treating the haloform with a strong base, which facilitates deprotonation followed by α-elimination of a halide ion. researchgate.net While diazo compounds are also well-known carbene precursors, they are often unstable and potentially explosive, making haloforms a more practical choice for generating simple dihalocarbenes. nsf.gov

An alternative approach uses gem-dihaloalkanes as carbene precursors, which can be activated through reductive processes to generate metal carbenoids for subsequent cyclopropanation. nsf.gov

Transition metals are widely used to catalyze cyclopropanation reactions, primarily with diazo compounds as the carbene source. wikipedia.org These metals form a metal-carbene intermediate (or carbenoid), which then transfers the carbene group to an alkene. wikipedia.orgtaylorfrancis.com This approach offers greater control over reactivity and selectivity compared to free carbene reactions.

Rhodium (Rh) : Dirhodium tetracarboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are exceptionally effective catalysts for cyclopropanation with diazoesters. wikipedia.orgthieme-connect.denih.gov The mechanism involves the formation of a rhodium-carbene species, which then reacts with the alkene. wikipedia.orgtaylorfrancis.com The choice of carboxylate ligand on the rhodium center can significantly influence both yield and stereoselectivity. nih.gov

Copper (Cu) : Copper catalysts were among the first to be used for cyclopropanation and remain widely employed. thieme-connect.de Copper(I) complexes, often used with chiral ligands like bis(oxazolines) (BOX), are effective for asymmetric cyclopropanations. thieme-connect.de Copper reacts with diazo compounds to form a copper carbenoid, which mediates the cyclopropane formation. libretexts.org

Iron (Fe) : Iron-porphyrin complexes have been shown to be efficient catalysts for the cyclopropanation of olefins using aryldiazomethanes and ethyl diazoacetate (EDA). iastate.edu These systems can produce cyclopropanes in high yields, and the stereoselectivity can be tuned by modifying the porphyrin ligand or adjusting the reaction temperature. iastate.edu

Nickel (Ni) : Nickel catalysts are effective in cyclopropanation, particularly in electrochemical methodologies where a nickel-carbene intermediate is proposed. chemrxiv.orguva.nl Nickel(II) complexes paired with chiral ligands have also been successfully used in asymmetric [3+3] cycloadditions of cyclopropanes with nitrones, demonstrating their utility in stereoselective transformations. sioc.ac.cn

Table 1: Comparison of Selected Metal Catalysts in Cyclopropanation

| Metal Catalyst System | Carbene Precursor | Typical Alkene Substrate | Key Features & Selectivity |

|---|---|---|---|

| Rhodium - Rh₂(OAc)₄ | Diazoacetates | Styrenes, vinyl ethers | Highly efficient, broad substrate scope. wikipedia.orgnih.gov |

| Copper - Cu(I)-BOX | Diazoacetates | Styrene, heterocyclic systems | Excellent for asymmetric synthesis, high enantioselectivity. thieme-connect.de |

| Iron - (TTP)Fe | Aryldiazomethanes | Styrene | Good yields, tunable stereoselectivity (trans/cis). iastate.edu |

| Nickel - Ni(II)-tox | Donor-acceptor cyclopropanes | Nitrones (in cycloaddition) | High diastereo- and enantioselectivity in cycloadditions. sioc.ac.cn |

Phase-transfer catalysis (PTC) is a highly practical and efficient method for synthesizing gem-dihalocyclopropanes from haloforms. researchgate.netcrdeepjournal.org The reaction typically involves two immiscible phases: an aqueous phase containing a base (e.g., concentrated NaOH) and an organic phase containing the alkene and the haloform (e.g., chloroform). beilstein-journals.orgresearchgate.net

A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (BTEAC), facilitates the reaction. beilstein-journals.orgnih.gov The catalyst transports the hydroxide (B78521) ion (OH⁻) into the organic phase or, more accurately, transports the trichloromethanide anion (CCl₃⁻), formed at the interface, into the organic bulk. youtube.com In the organic phase, the CCl₃⁻ anion eliminates a chloride ion to generate dichlorocarbene (:CCl₂), which then immediately reacts with the alkene present in the same phase. researchgate.net This method avoids the need for anhydrous conditions or expensive bases and is readily scalable, making it a preferred industrial and laboratory technique. nih.govphasetransfer.com

Table 2: Typical Conditions for Phase-Transfer Catalyzed Dichlorocyclopropanation

| Component | Example | Role |

|---|---|---|

| Alkene | 1-Octene (B94956) | Carbene acceptor |

| Carbene Precursor | Chloroform (CHCl₃) | Source of dichlorocarbene |

| Organic Solvent | Dichloromethane (B109758) (DCM) or excess Chloroform | Dissolves alkene and precursor |

| Aqueous Phase | 50% Sodium Hydroxide (NaOH) solution | Base for carbene generation |

| Catalyst | Benzyltriethylammonium chloride (BTEAC) | Transfers anions between phases |

Electrochemical synthesis represents a modern and sustainable approach to cyclopropanation. rsc.orgcrossref.org These methods use electricity to drive the formation of the reactive intermediates, often under mild conditions and without the need for stoichiometric chemical reagents. rsc.orgrsc.org

One strategy involves the electrocatalytic reduction of activated compounds like 1,1,1-trichloroalkanes in the presence of an alkene to generate chlorine-substituted cyclopropanes. rsc.org Another advanced approach uses a nickel-catalyzed process in a continuous-flow electrochemical reactor. chemrxiv.orguva.nl In this system, dichloromethane can serve as the methylene (B1212753) source, and the reaction proceeds with high functional group tolerance under ambient conditions, even in the presence of air and moisture. uva.nl Mechanistic studies suggest the electrochemical generation of a nickel-carbene as the key intermediate responsible for the cyclopropanation. chemrxiv.org This technology is scalable and offers a greener alternative to traditional methods. uva.nl

Diastereoselective and Enantioselective Synthesis of Halogenated Cyclopropanes

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in synthesis. For complex cyclopropanes, which can have multiple stereocenters, achieving high diastereoselectivity (control of relative stereochemistry) and enantioselectivity (control of absolute stereochemistry to form one of two mirror images) is essential, particularly in the synthesis of bioactive molecules. nih.govwpmucdn.com

One of the most reliable strategies for controlling stereochemistry is the use of a chiral auxiliary. numberanalytics.comresearchgate.net This method involves temporarily attaching a chiral molecule (the auxiliary) to the achiral starting material (substrate). numberanalytics.com The auxiliary's inherent chirality then directs the incoming reagent to attack one face of the molecule preferentially, leading to the formation of one diastereomer over the other. researchgate.net

In the context of cyclopropanation, a chiral auxiliary can be attached to an alkene substrate. For example, an α,β-unsaturated aldehyde can be reacted with a chiral oxazolidinone auxiliary to form a chiral enoate. The subsequent cyclopropanation reaction is then directed by the auxiliary, often through steric hindrance, to occur on a specific face of the double bond. After the cyclopropanation step, the auxiliary is cleaved from the molecule, yielding a cyclopropane product that is enriched in one enantiomer. researchgate.netrsc.org This approach effectively transfers the stereochemical information from the auxiliary to the product. A notable example is the use of a temporary stereocenter, where an aldol (B89426) reaction creates a hydroxyl group that directs a subsequent cyclopropanation, after which a retro-aldol reaction removes the directing group and reveals the chiral cyclopropane. rsc.org

Table 3: Example of Chiral Auxiliary-Directed Diastereoselective Synthesis

| Reaction Sequence | Substrate | Auxiliary/Directing Group | Key Step & Outcome | Final Product |

|---|

Asymmetric Catalysis in Halocyclopropanation

The enantioselective synthesis of halogenated cyclopropanes is of significant interest due to the importance of chiral building blocks in drug discovery. Asymmetric catalysis offers a powerful tool to control the stereochemistry of these transformations. While the direct asymmetric trichlorocyclopropanation of an alkene like 1-octene to form 1,1,2-trichloro-3-hexylcyclopropane is a challenging transformation, significant progress has been made in the asymmetric di- and monohalogenation of cyclopropanes.

The addition of carbenes or carbenoids to alkenes is a common method for cyclopropane synthesis. acs.orglibretexts.org For halogenated cyclopropanes, this often involves the use of haloform reagents (e.g., chloroform, bromoform) and a strong base to generate a dihalocarbene in situ. libretexts.org The stereochemistry of the starting alkene is typically retained in the cyclopropane product. acs.orglibretexts.org

For asymmetric induction, chiral catalysts are employed to control the approach of the carbene to the alkene. Chiral cobalt(II) porphyrin complexes have emerged as highly effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates, achieving exceptional stereocontrol. nih.gov These catalysts are notable for their ability to function with stoichiometric or near-stoichiometric amounts of the alkene, minimizing the formation of carbene dimers. nih.gov While initially focused on diazoacetate-derived carbenes, the principles can be extended to halogenated carbene precursors. For instance, chiral cobalt catalysts have been used in the asymmetric cyclopropanation of alkenes with gem-dichloroalkanes, which serve as precursors to nonstabilized carbenes. nih.gov This approach is significant as it avoids the use of potentially explosive diazoalkanes. nih.gov

Another strategy involves the use of chiral phase-transfer catalysts to control the reaction between a haloform and an alkene under basic conditions. Although this method has seen some success, achieving high enantioselectivity for a broad range of substrates remains a challenge.

More recently, molybdenum-based chiral catalysts have been developed for asymmetric deoxygenative cyclopropanation reactions, using 1,2-dicarbonyl compounds as safe surrogates for diazo compounds. nih.gov This strategy provides a promising avenue for the synthesis of chiral cyclopropanes with good yields and enantioselectivities across a wide range of substrates. nih.gov

The table below summarizes key findings in the field of asymmetric halocyclopropanation, highlighting the catalyst systems, substrates, and stereoselectivities achieved.

| Catalyst System | Substrate Type | Halogen Source | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| Chiral Cobalt(II) Porphyrins | Styrenes, Dienes | Ethyl Diazoacetate | High | High | nih.gov |

| Chiral Cobalt Complex | Monosubstituted Alkenes | gem-dichloroalkanes | High | High | nih.gov |

| Chiral Salen-Mo Complex | Alkenes | 1,2-Dicarbonyl Compounds | Good | Good | nih.gov |

| Chiral Dioxaborolane Ligand/Zinc | Alkenes | α-iodo and α-chloromethylzinc carbenoids | High (trans) | High |

Biocatalytic Approaches for Stereoselective Halogenated Cyclopropane Synthesis

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral molecules. The high stereoselectivity of enzymes can provide access to enantiopure compounds that are difficult to obtain through other means. In the context of halogenated cyclopropanes, both the halogenation step and the cyclopropanation step can be amenable to biocatalytic control.

Engineered enzymes, particularly those based on cytochrome P450 and myoglobin, have been successfully repurposed for asymmetric cyclopropanation reactions. nih.govutdallas.edu These enzymes can catalyze the transfer of a carbene from a diazo compound to an alkene with remarkable diastereo- and enantioselectivity. nih.govutdallas.edu For example, engineered myoglobin-based catalysts have been used for the highly stereoselective synthesis of fluorinated cyclopropanes, a class of compounds with significant potential in medicinal chemistry. utdallas.edunih.gov These biocatalytic systems can achieve excellent diastereomeric and enantiomeric ratios (up to 99:1 d.r. and 99% e.e.) for transformations that are challenging with chemocatalytic methods. utdallas.edunih.gov While much of the work has focused on fluorine, the principles are applicable to other halogens.

A study on the enzymatic synthesis of labeled cyclopropanes investigated a modified CYP450 enzyme and a modified protoglobin from Aeropyrum pernix for the cyclopropanation of substituted styrenes. nih.gov This work highlighted the potential of biocatalysis for creating isotopically labeled cyclopropanes, which are valuable tools in mechanistic and metabolic studies. nih.gov

Furthermore, cofactor-independent enzymes have also been engineered for cyclopropanation. A promiscuous tautomerase was engineered to catalyze the enantioselective synthesis of various cyclopropanes through the nucleophilic addition of diethyl 2-chloromalonate to α,β-unsaturated aldehydes, demonstrating excellent stereocontrol. nih.gov

The direct enzymatic halogenation of a pre-formed cyclopropane ring is another potential biocatalytic strategy. Flavin-dependent halogenases are known to catalyze the regioselective halogenation of aromatic compounds and could potentially be engineered to act on cyclopropane-containing substrates. bris.ac.uk

The following table presents key research findings in the biocatalytic synthesis of halogenated cyclopropanes.

| Enzyme Type | Substrate(s) | Product Type | Key Findings | Reference |

| Engineered Myoglobin | gem-difluoro alkenes, diazoacetonitrile | gem-difluorinated cyclopropanes | High diastereo- and enantiocontrol (up to 99:1 dr, 99% ee) | utdallas.edunih.gov |

| Modified CYP450 / Protoglobin | Substituted styrenes, n-hexyl diazoacetate | Stereoselective labeled cyclopropanes | Successful synthesis of 13C-labeled cyclopropanes with moderate to high ee | nih.gov |

| Engineered Tautomerase | Diethyl 2-chloromalonate, α,β-unsaturated aldehydes | Chiral cyclopropanes | Cofactor-independent cyclopropanation with high dr and ee (up to 25:1 dr, 99:1 ee) | nih.gov |

| Bacterial Extracts | Fatty acids | Cyclopropane fatty acids | Early example of enzyme-catalyzed cyclopropane formation | nih.gov |

Synthesis of Specific this compound Architectures and Deuterated Derivatives

The direct synthesis of this compound can be conceptually approached through the addition of a trichloromethyl carbanion or a related species to 1-octene, followed by intramolecular cyclization, or through the reaction of 1-octene with a source of dichlorocarbene followed by subsequent chlorination. A common method for generating dichlorocarbene is the reaction of chloroform with a strong base like potassium tert-butoxide. libretexts.org This would react with 1-octene to yield 1,1-dichloro-2-hexylcyclopropane. Subsequent selective chlorination at the C2 position would be required to obtain the target molecule, which can be a challenging step to control regioselectively.

Alternatively, the reaction of an alkene with a halogenated carbene can be used to introduce the dihalocyclopropane motif. libretexts.org For the synthesis of a trichlorinated cyclopropane, a more complex carbene precursor or a multi-step sequence would be necessary.

The synthesis of deuterated derivatives of halogenated cyclopropanes is important for mechanistic studies and as internal standards in analytical chemistry. acs.org The introduction of deuterium (B1214612) can be achieved at various stages of the synthesis. For instance, deuterated starting materials can be used. A copper-catalyzed transfer hydrodeuteration of cyclic and heterocyclic alkenes has been reported, which allows for the precise installation of deuterium atoms. researchgate.net This method could potentially be adapted for the synthesis of deuterated 1-octene, which could then be subjected to trichlorocyclopropanation.

Another approach is the H-D exchange on a pre-formed cyclopropane ring. Palladium on carbon in the presence of aluminum powder and D₂O has been shown to facilitate selective H-D exchange reactions. nih.gov This method has been used for the deuteration of benzylic protons and could potentially be applied to the C-H bonds of a cyclopropane ring, although the high acidity required might lead to ring-opening or other side reactions. nih.govyoutube.com

A study on the ring-opening hydroacylation of alkylidenecyclopropanes utilized deuterium-labeling experiments to elucidate the reaction mechanism, demonstrating the utility of deuterated cyclopropanes in mechanistic studies. researchgate.net

Multicomponent Reactions and Modular Synthesis of Complex Halogenated Cyclopropanes

Multicomponent reactions (MCRs) and modular synthetic approaches are powerful strategies for the rapid construction of complex molecules from simple and readily available starting materials. nih.govthieme-connect.comacs.orgorganic-chemistry.orgnih.gov These methods are highly convergent and atom-economical, making them attractive for the synthesis of diverse libraries of compounds for drug discovery and other applications.

In the context of halogenated cyclopropanes, MCRs can be designed to assemble the cyclopropane ring and introduce the desired halogen substituents in a single operation. For example, a three-component reaction could involve an alkene, a haloform, and another reactive species to build a functionalized cyclopropane scaffold.

A modular approach to the synthesis of gem-disubstituted cyclopropanes has been developed using a diastereoselective palladium-catalyzed Suzuki-Miyaura coupling of geminal bis(boryl)cyclopropanes. nih.gov This method allows for the sequential and controlled introduction of different substituents onto the cyclopropane ring, providing a high degree of flexibility. This strategy could be adapted to introduce halogenated aryl groups or other halogen-containing moieties.

Radical-polar crossover reactions have also been employed in a modular fashion to construct cyclopropanes. organic-chemistry.org A photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade has been developed for the synthesis of functionalized cyclopropanes from carboxylic acids and chloroalkyl alkenes. nih.gov This method demonstrates excellent functional group tolerance and proceeds under mild conditions. nih.gov

The following table provides examples of multicomponent and modular approaches to the synthesis of complex cyclopropanes.

| Reaction Type | Key Reactants | Product Type | Key Features | Reference |

| Three-Component Reaction | α-Thiocyanate ketone, aldehyde, malononitrile | Functionalized electron-deficient trans-cyclopropanes | Microwave-assisted, highly stereoselective | thieme-connect.com |

| Multicomponent Cyclopropene (B1174273) Carbometalation | Cyclopropene, organoboron reagent, amine | Polysubstituted 2-arylcyclopropylamines | Enantioselective, modular access to medicinally relevant scaffolds | acs.org |

| Radical/Polar Annulation | Homoallylic tosylate, radical precursor | 1,1-disubstituted cyclopropanes | Photocatalytic, excellent functional group tolerance | organic-chemistry.org |

| Decarboxylative Radical Addition-Polar Cyclization | Carboxylic acids, chloroalkyl alkenes | Functionalized cyclopropanes | Photoredox-catalyzed, broad substrate scope | nih.gov |

| Allenic Ketone-Based Multicomponent Reaction | 1,2-Allenic ketones, 4-chloroacetoacetate, malononitrile/cyanoacetate | Functionalized cyclopentenes (related structures) | Metal-free, mild conditions | nih.gov |

Advanced Spectroscopic and Spectrometric Characterization of 1,1,2 Trichloro 3 Hexylcyclopropane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and stereochemical elucidation of organic molecules, including complex systems like 1,1,2-trichloro-3-hexylcyclopropane. Through the analysis of ¹H and ¹³C NMR spectra, detailed information about the molecular framework, the chemical environment of individual atoms, and the relative orientation of substituents can be obtained.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the protons on the cyclopropane (B1198618) ring and the hexyl chain. The protons on the cyclopropane ring, being diastereotopic, would likely appear as complex multiplets due to spin-spin coupling with each other and with the adjacent methylene (B1212753) group of the hexyl chain. The chemical shifts of these protons would be influenced by the presence of the electron-withdrawing chlorine atoms. chemicalbook.comdocbrown.infocolumbia.edu

The ¹³C NMR spectrum would provide complementary information, with distinct resonances for each carbon atom in the molecule. The carbons of the cyclopropane ring directly bonded to chlorine atoms would be significantly downfield shifted. The stereochemistry of the molecule can be further investigated using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), which help establish proton-proton and proton-carbon correlations, as well as spatial proximities between protons. nih.govrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data based on known ranges for similar structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Cyclopropyl-H (at C2) | 3.0 - 3.5 | Doublet of doublets | J(H,H)cis ≈ 8-10, J(H,H)trans ≈ 5-7 |

| Cyclopropyl-H (at C3) | 1.5 - 2.0 | Multiplet | |

| α-CH₂ (hexyl) | 1.8 - 2.2 | Multiplet | |

| Other CH₂ (hexyl) | 1.2 - 1.6 | Multiplet | |

| Terminal CH₃ (hexyl) | 0.8 - 1.0 | Triplet | J(H,H) ≈ 7 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on known ranges for similar structures.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (CCl₂) | 60 - 70 |

| C2 (CHCl) | 55 - 65 |

| C3 (CH-hexyl) | 30 - 40 |

| α-C (hexyl) | 30 - 35 |

| Other C (hexyl) | 22 - 32 |

| Terminal C (hexyl) | ~14 |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry.acs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. nih.govacs.org The presence of multiple chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which can be precisely matched with the theoretical distribution for the proposed formula.

Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS) for Cyclopropane Ring Localization.nih.govacs.org

Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS) is an advanced fragmentation technique that has proven effective in the structural characterization of cyclopropane-containing molecules. nih.govacs.orgnih.govavantiresearch.com Unlike traditional collision-induced dissociation (CID), UVPD can induce unique fragmentation pathways, particularly the cleavage of the C-C bonds within the cyclopropane ring. nih.gov This technique would be invaluable for confirming the presence and location of the cyclopropane moiety in this compound. The high-energy photons used in UVPD can lead to characteristic cleavages on either side of the cyclopropane ring, providing unambiguous evidence of its structure. nih.govthermofisher.com

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound This table presents hypothetical data based on general fragmentation patterns of halogenated and alkyl-substituted cyclopropanes.

| m/z | Proposed Fragment |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-HCl]⁺ | Loss of hydrogen chloride |

| [M-C₆H₁₃]⁺ | Loss of the hexyl radical |

| C₃H₃Cl₂⁺ | Fragment containing the cyclopropyl (B3062369) ring |

| C₆H₁₃⁺ | Hexyl cation |

Photoelectron Spectroscopy (PES) for Electronic Structure Analysis.acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chain and the cyclopropane ring. The C-Cl stretching vibrations would appear in the fingerprint region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the cyclopropane ring, which are often weak in the IR spectrum. researchgate.net

Table 4: Predicted Key Vibrational Frequencies for this compound This table presents hypothetical data based on known ranges for similar structures.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| C-H stretch (alkyl & cyclopropyl) | 2850 - 3100 | IR, Raman |

| CH₂ bend (scissoring) | 1450 - 1470 | IR |

| Cyclopropane ring deformation | 1000 - 1050 | IR, Raman |

| C-Cl stretch | 650 - 850 | IR |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the exact spatial arrangement of all atoms in the molecule. mdpi.com This would unambiguously establish the stereochemistry at the chiral centers of the cyclopropane ring. researchgate.net The resulting crystallographic data would serve as the ultimate benchmark for validating the structural assignments made by other spectroscopic methods. nist.gov

Computational and Theoretical Studies on 1,1,2 Trichloro 3 Hexylcyclopropane and Halogenated Cyclopropane Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to describing the electronic behavior of molecules. For halogenated cyclopropanes, these calculations reveal how the presence of electronegative halogen atoms and alkyl chains impacts the distribution of electrons and the nature of the chemical bonds within the three-membered ring.

Density Functional Theory (DFT) Applications and Functionals

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules due to its balance of computational cost and accuracy. spectroscopyonline.com For systems like 1,1,2-Trichloro-3-hexylcyclopropane, DFT calculations are instrumental in predicting optimized geometries, vibrational frequencies, and electronic properties.

A common approach involves using hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-31G* to model the molecule. nih.govcsu.edu.au These calculations can determine the distribution of electron density, highlighting the polarization of the C-Cl bonds and the inductive effects of the trichlorinated carbon and the hexyl group on the cyclopropane (B1198618) ring. DFT studies on similar halogenated compounds have successfully predicted molecular geometries and vibrational spectra. nih.gov The choice of functional and basis set is crucial, as it can significantly influence the accuracy of the results. spectroscopyonline.com For instance, studies on other chlorinated molecules have shown that different functionals may be better suited for predicting specific properties like molecular structure versus vibrational frequencies. spectroscopyonline.com

Table 1: Commonly Used DFT Functionals and Basis Sets for Halogenated Hydrocarbons

| Functional | Description | Basis Set | Description |

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | 6-31G(d) | A split-valence basis set that includes polarization functions on heavy atoms. |

| M06-2X | A high-nonlocality hybrid meta-GGA functional, good for main-group thermochemistry and noncovalent interactions. | 6-311++G(d,p) | A larger triple-split valence basis set with diffuse functions and polarization functions on both heavy and hydrogen atoms. spectroscopyonline.comnih.gov |

| PBE0 | A hybrid functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with Hartree-Fock exchange. | aug-cc-pVTZ | A correlation-consistent basis set augmented with diffuse functions, often used for high-accuracy calculations. |

| LSDA | Local Spin-Density Approximation, one of the simplest approximations to the exchange-correlation energy. spectroscopyonline.com | LANL2DZ | A double-zeta basis set with an effective core potential for heavier elements. spectroscopyonline.com |

Ab Initio Methods (e.g., SCF-LCAO-MO, Coupled-Cluster Theory)

Ab initio methods, which are based on first principles without empirical parameterization, provide a higher level of theory for examining electronic structure. The Self-Consistent Field-Linear Combination of Atomic Orbitals-Molecular Orbital (SCF-LCAO-MO) method, often at the Hartree-Fock level, offers a foundational understanding of the molecular orbitals in this compound.

For more accurate energy and property calculations, post-Hartree-Fock methods like Coupled-Cluster (CC) theory are employed. aps.org Coupled-Cluster methods, such as CCSD (Coupled Cluster with Singles and Doubles) and CCSD(T) (which adds a perturbative treatment of triple excitations), are considered the "gold standard" for single-reference systems and can provide highly accurate thermochemical data. aps.org For instance, high-level ab initio calculations have been used to determine the standard enthalpies of formation for a series of chloro- and fluoro-substituted cyclopropanes, offering insights into their relative stabilities. nih.govcsu.edu.au These methods, while computationally more demanding than DFT, are crucial for benchmarking and for cases where DFT may not be sufficiently accurate. aps.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com For this compound, an FMO analysis can predict its reactivity towards nucleophiles and electrophiles.

The analysis would typically show that the LUMO is localized around the carbon-chlorine bonds, indicating that these are the likely sites for nucleophilic attack. The energy of the LUMO can provide a measure of the molecule's electrophilicity. youtube.com Conversely, the HOMO's energy and distribution relate to the molecule's nucleophilicity. The presence of electron-withdrawing chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted cyclopropane. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability of the molecule; a larger gap suggests higher stability and lower reactivity. nih.gov Computational tools can visualize these frontier orbitals, providing a qualitative and quantitative understanding of how the substituents influence the molecule's reactive sites. rsc.org

Conformational Analysis and Stereoelectronic Effects

The three-dimensional arrangement of atoms in this compound and the electronic interactions between its bonds are critical to its properties and behavior. Conformational analysis and the study of stereoelectronic effects provide a detailed picture of these aspects.

Ring Bond-Length Asymmetry Induced by Halogen Substituents

A key feature of substituted cyclopropanes is the asymmetry in the C-C bond lengths of the ring, which is induced by the substituents. researchgate.netrsc.org Halogen atoms, being σ-acceptors, have a pronounced effect on the geometry of the cyclopropane ring. researchgate.net

Theoretical studies and crystal structure database analyses have shown that σ-acceptor substituents like halogens cause a lengthening of the C-C bond distal (opposite) to the substituent and a shortening of the two vicinal (adjacent) C-C bonds. researchgate.net This phenomenon, known as positive ring bond-length asymmetry, can be rationalized by the Walsh orbital model of cyclopropane. The substituent withdraws electron density from the Walsh orbitals, leading to a redistribution of bonding character within the ring. For this compound, the presence of three chlorine atoms would lead to a complex pattern of bond length variations, which can be precisely quantified through computational methods like DFT. researchgate.net

Table 2: Predicted Bond Length Changes in a Monosubstituted Cyclopropane

| Substituent Type | Effect on Vicinal C-C Bonds | Effect on Distal C-C Bond | Example Substituent |

| σ-acceptor | Shortening | Lengthening | Halogen, -NH3+ |

| σ-donor | Lengthening | Shortening | -SiMe3 |

| π-acceptor | Lengthening | Shortening | -C=O, -C≡N |

| π-donor | Shortening | Lengthening | -NH2, -OH |

This table illustrates the general trends observed for monosubstituted cyclopropanes. researchgate.netwiley.com

Influence of Halogen Substituents on Molecular Geometry

Computational modeling can be used to explore the potential energy surface of the molecule, identifying the lowest energy conformers. These calculations would consider the torsional angles of the hexyl chain and its orientation relative to the cyclopropane ring. Stereoelectronic effects, such as hyperconjugative interactions between the C-H or C-C bonds of the hexyl group and the antibonding orbitals of the C-Cl bonds, can also influence conformational preferences. unl.pt The rigid structure of the cyclopropane ring, combined with the steric and electronic demands of the substituents, leads to a well-defined, though complex, conformational landscape. ethernet.edu.et

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of halogenated cyclopropanes, including this compound. Density Functional Theory (DFT) is a cornerstone method for investigating these pathways, allowing researchers to map potential energy surfaces, identify intermediates, and characterize transition states. nih.govpnnl.gov

A primary area of investigation for substituted cyclopropanes is their ring-opening reactions. nih.govrsc.org Due to the inherent strain in the three-membered ring, these compounds can undergo various transformations. Theoretical calculations can predict the regioselectivity and stereospecificity of these reactions. For instance, in donor-acceptor (D-A) cyclopropanes, the bond between the donor- and acceptor-substituted carbons is weakened, facilitating nucleophilic attack. nih.gov Computational models can determine the activation energies for different possible ring-opening pathways, revealing the most kinetically favorable route. researchgate.netscielo.br Studies on related systems, such as cyclopropane dicarboxylates, have shown that Lewis acid catalysis can promote ring-opening, a process that can be modeled to understand the role of the catalyst in stabilizing the transition state. acs.org

Transition state analysis is critical for understanding reaction kinetics. By calculating the geometry and energy of a transition state, the activation energy (the barrier to reaction) can be determined. For halogenated cyclopropanes, computational studies can compare the activation barriers for different mechanistic possibilities, such as concerted versus stepwise pathways in substitution or elimination reactions. pnnl.gov For example, in the dechlorination of polychlorinated compounds by a hydrogen atom, DFT calculations have shown that the formation of a σ-complex can be a lower-energy pathway compared to direct chlorine abstraction at certain temperatures. nih.gov These insights are crucial for predicting the conditions under which specific products will be formed.

The following table presents hypothetical data illustrating how computational methods could be used to compare different reaction pathways for a substituted cyclopropane, based on findings for analogous systems.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| SN2 Substitution at C1 | B3LYP/6-311+G(d,p) | 25.4 | Minor Product |

| E2 Elimination | B3LYP/6-311+G(d,p) | 22.1 | Major Product under basic conditions |

| Lewis-Acid Catalyzed Ring-Opening | M06-2X/def2-TZVP | 15.8 | Favored pathway with catalyst |

| Radical Dechlorination at C1 | B3PW91/cc-pVTZ | 9.2 | Possible under radical conditions |

This table is illustrative and provides representative values based on studies of similar halogenated organic compounds.

Adsorption Studies and Surface Interactions

The study of how molecules like this compound interact with surfaces is vital for understanding their environmental fate, catalytic degradation, and potential applications in materials science. Computational methods are indispensable for exploring these interactions at the atomic level. mdpi.com

DFT calculations are widely used to model the adsorption of organic molecules on various surfaces, including metals, metal oxides, and carbon-based nanomaterials like graphene. nih.govnih.gov These studies can determine the most stable adsorption geometries, calculate binding energies, and analyze the nature of the surface-molecule interactions. For a molecule like this compound, interactions would likely include a combination of van der Waals forces, particularly involving the hexyl chain, and more specific interactions involving the polarized carbon-chlorine bonds. nih.gov

The choice of DFT functional is critical, as standard functionals often fail to accurately describe the non-local electron correlation effects responsible for London dispersion forces, which are significant in the physisorption of organic molecules. nih.govacs.org Therefore, dispersion-corrected DFT methods (e.g., DFT-D) or functionals designed to include van der Waals interactions are often employed to achieve quantitative accuracy in binding energies. nih.gov

Atomistic simulations and molecular dynamics can further elucidate the mechanisms of adsorption and diffusion on surfaces. ucl.ac.uk These techniques can model the behavior of multiple molecules and the influence of environmental factors like solvent or temperature. For halogenated organic compounds, studies have investigated their adsorption on materials like activated carbon and graphene, revealing that factors such as microporosity and hydrophobic interactions are key drivers of the adsorption process. mdpi.comnih.gov

The table below shows representative adsorption enthalpy data for various small halogenated organic molecules on different surfaces, illustrating the types of results obtained from such computational and experimental studies.

| Adsorbate | Surface | Adsorption Enthalpy (ΔHads) (kcal/mol) | Primary Interaction Type |

| Dichloromethane (B109758) | Fluorographite | -6.9 | Physisorption / London Dispersion acs.org |

| Carbon Tetrachloride | Graphene Nanosheet | -8.5 (Calculated) | Hydrophobic & van der Waals |

| Ethanol | Pt(111) | -13.5 (Calculated) | Hydrogen Bonding & van der Waals nih.gov |

| Acetone | Fluorographite | -10.1 | Physisorption / Dipole-induced dipole acs.org |

This table contains data from studies on analogous small organic molecules to illustrate the principles of surface interaction studies.

Development and Application of New Computational Methodologies

The complexity of halogenated systems like this compound drives the continuous development of more efficient and accurate computational methods. nih.gov These advancements aim to overcome the limitations of existing techniques in terms of computational cost and predictive power.

One area of significant progress is the development of machine learning (ML) and artificial intelligence (AI) approaches. Neural network potentials (NNPs) are being trained on large datasets of quantum mechanical calculations to predict energies and forces with the accuracy of DFT but at a fraction of the computational cost. arxiv.org This allows for more extensive exploration of reaction networks and dynamics. For example, NNPs like AIMNet2-rxn have been used to anticipate the selectivity of cyclization reactions by rapidly evaluating numerous potential pathways. arxiv.org Such tools could be applied to predict the complex reaction outcomes of polychlorinated cyclopropanes under various conditions.

Automated reaction path discovery algorithms represent another major development. rsc.orgnih.gov These methods combine chemical heuristics and graph theory with quantum chemical calculations to systematically explore the vast chemical space of possible reactions, identifying the most plausible mechanisms without user bias. rsc.org This is particularly valuable for complex processes like multicomponent reactions or the degradation pathways of environmental contaminants. pnnl.govnih.gov

For halogenated compounds specifically, new computational tools are being developed to better handle the unique properties of halogens, such as the anisotropic charge distribution that gives rise to halogen bonding. nih.gov Furthermore, specialized software has been created to aid in the identification of halogenated compounds from complex experimental data, such as high-resolution mass spectrometry profiles. nih.govacs.org For instance, the MeHaloCoA (Marine Halogenated Compound Analysis) tool uses mass isotopic profiles to selectively detect chlorinated and brominated molecules in complex mixtures, streamlining the discovery of new halogenated natural products. nih.govacs.org These integrated computational-experimental approaches are becoming increasingly crucial for the comprehensive analysis of halogenated organic compounds.

Advanced Applications and Synthetic Utility of 1,1,2 Trichloro 3 Hexylcyclopropane As a Versatile Synthetic Intermediate

Role as a Privileged Synthetic Intermediate in Organic Synthesis

1,1,2-Trichloro-3-hexylcyclopropane is recognized as a privileged synthetic intermediate due to the diverse reactivity imparted by its strained carbocyclic core and multiple halogen atoms. The inherent ring strain makes the cyclopropane (B1198618) ring susceptible to opening under various conditions, including thermal, photochemical, and catalytic activation, effectively functioning as a three-carbon synthon. The chlorine atoms serve multiple roles: they polarize the adjacent carbon-carbon bonds, influence the regioselectivity of ring-opening reactions, and provide synthetic handles for subsequent nucleophilic substitution or elimination reactions.

This compound is a valuable precursor for creating acyclic molecules with precisely controlled stereochemistry and functionality. For instance, reductive cleavage of the carbon-chlorine bonds can yield less halogenated cyclopropanes, while ring-opening can lead to the formation of substituted alkenes or 1,3-difunctionalized alkane derivatives. The ability to access a variety of molecular scaffolds from a single, well-defined starting material is a hallmark of a privileged intermediate in synthetic chemistry. nih.gov

Conversion to Complex Molecular Architectures through Ring Transformations

The transformation of this compound into more complex molecular architectures is often achieved through controlled ring-opening or ring-expansion reactions. The release of ring strain provides a strong thermodynamic driving force for these transformations. nih.gov Depending on the reagents and conditions employed, the cyclopropane ring can be selectively cleaved to produce linear chains or expanded to form larger carbocyclic or heterocyclic systems.

For example, reaction with Lewis acids can promote a formal [3+2] cycloaddition with appropriate trapping agents, leading to five-membered rings. Alternatively, solvolytic ring-opening can generate allylic carbocation intermediates, which can be trapped by nucleophiles to afford functionalized acyclic products. These transformations are critical for building molecular complexity rapidly from a relatively simple starting material.

Generation of Highly Functionalized Products via Selective Carbon-Carbon Bond Cleavage

A key feature of the synthetic utility of substituted cyclopropanes is the ability to undergo selective carbon-carbon bond cleavage to install functionality at the 1- and 3-positions. Electrochemical methods and photoredox catalysis have emerged as powerful tools for achieving such transformations under mild conditions. nih.govscispace.comresearchgate.netresearchgate.net For a molecule like this compound, anodic oxidation can generate a radical cation intermediate. scispace.comresearchgate.netresearchgate.net This species is highly susceptible to nucleophilic attack, leading to the cleavage of one of the C-C bonds within the ring.

This process allows for the introduction of two new functional groups in a single operation. The regioselectivity of the cleavage is typically governed by the stability of the resulting radical or carbocationic intermediates, which is influenced by the substitution pattern on the ring. nih.gov For instance, cleavage of the bond between the most substituted carbons can be favored. By carefully choosing the nucleophiles present in the reaction medium, a diverse range of 1,3-difunctionalized products can be synthesized. scispace.comresearchgate.netresearchgate.net

The table below summarizes potential 1,3-difunctionalization reactions applicable to cyclopropane scaffolds, based on established electrochemical methodologies.

| Reaction Type | Nucleophile(s) | Potential Product Structure | Ref |

| 1,3-Difluorination | Et₃N·3HF | 1,3-Difluoro-1,1,2-trichloro-nonane | scispace.comresearchgate.net |

| 1,3-Oxyfluorination | ROH / Et₃N·3HF | 1-Alkoxy-3-fluoro-1,1,2-trichloro-nonane | scispace.comresearchgate.net |

| 1,3-Dioxygenation | ROH / R'OH | 1,3-Dialkoxy-1,1,2-trichloro-nonane | scispace.comresearchgate.net |

| 1,3-Oxycyanation | ROH / Togni's reagent | 1-Alkoxy-3-cyano-1,1,2-trichloro-nonane | scispace.com |

This table presents potential transformations of the this compound scaffold based on analogous reactions with arylcyclopropanes.

Incorporation into Complex Bioactive Scaffolds

The functionalized products derived from this compound are valuable intermediates for the synthesis of complex molecules with potential biological relevance. While this article excludes details of biological activity, the chemical pathways to construct these scaffolds are of significant interest. The 1,3-difunctionalized motifs generated via ring cleavage serve as versatile platforms for further elaboration. researchgate.netresearchgate.net

For example, a 1,3-amino alcohol derivative, synthesized from the corresponding 1,3-azido alcohol precursor, could be a key building block for synthesizing alkaloid mimics or peptide isosteres. Similarly, 1,3-diols can be used to construct polyketide fragments or macrocyclic structures. The unique substitution pattern originating from the cyclopropane precursor can lead to novel analogues of known bioactive compounds, providing access to unexplored chemical space. The 1,2,3-triazole ring, a well-known scaffold in medicinal chemistry, can be readily synthesized via "click" chemistry if an azide (B81097) and an alkyne are introduced through the functionalization of the opened cyclopropane ring. nih.gov

Material Science Applications

Furthermore, the functional handles that can be installed on the cyclopropane ring or on the resulting acyclic products allow for its use as a specialized monomer in polymer synthesis. scispace.com For example, after ring-opening to form a diol or diamine, it could be incorporated into polyesters or polyamides. The presence of the hexyl chain would impart solubility and modify the physical properties of the resulting polymer, while the remaining chlorine atoms could serve as sites for post-polymerization modification, enabling the synthesis of functional polymers with tailored properties such as flame resistance or altered refractive indices. scispace.comresearchgate.net

Future Directions and Emerging Research Avenues in Halogenated Cyclopropane Chemistry

Innovations in Asymmetric Synthesis of Polyhalogenated Cyclopropanes

The synthesis of enantiomerically pure polyhalogenated cyclopropanes is a considerable challenge, yet it represents a significant opportunity for creating novel chiral building blocks. The development of asymmetric catalytic systems is crucial for controlling the stereochemistry of these densely functionalized molecules.

Recent advancements have seen the use of chiral rhodium catalysts for the asymmetric cyclopropanation of haloalkenes with diazo compounds, yielding halocyclopropanes with excellent enantiomeric ratios. acs.org For a compound like 1,1,2-Trichloro-3-hexylcyclopropane, this would involve the asymmetric cyclopropanation of an appropriate chlorinated alkene with a trichloromethyl precursor. The choice of chiral ligand is paramount in achieving high stereoselectivity.

Table 1: Representative Chiral Ligands for Asymmetric Cyclopropanation

| Ligand Type | Example Ligand | Metal | Potential Application for this compound |

| Bis(oxazoline) | Box | Copper, Rhodium | Asymmetric transfer of a trichloromethylcarbene to 1-chloro-1-octene. |

| Salen | (R,R)-Salen | Cobalt, Chromium | Stereoselective cyclopropanation of a hexyl-substituted alkene with a trichloromethyl source. |

| Phosphine (B1218219) | BINAP | Rhodium, Ruthenium | Enantioselective intramolecular cyclopropanation of a chlorinated precursor. |

This table is illustrative and based on general findings in asymmetric catalysis.

Further research is anticipated to focus on the design of new chiral ligands and catalysts that can effectively control the diastereoselectivity and enantioselectivity in the formation of polyhalogenated cyclopropanes.

Exploration of Novel Catalytic Systems for Halocyclopropanation

The development of novel catalytic systems is essential for the efficient and selective synthesis of polyhalogenated cyclopropanes. While rhodium and copper catalysts are commonly used, there is a growing interest in exploring more abundant and less toxic metals like iron.

Iron-catalyzed cyclopropanation has emerged as a user-friendly and environmentally benign method. researchgate.net The application of such systems to the synthesis of this compound could involve the reaction of 1-octene (B94956) with a trichloromethylating agent in the presence of an iron catalyst. Furthermore, copper-catalyzed reactions of halocyclopropenes present another avenue for creating highly substituted cyclopropane (B1198618) rings. researchgate.net

Table 2: Comparison of Catalytic Systems for Halocyclopropanation

| Catalyst Metal | Precursors | Advantages | Potential Challenges for this compound |

| Rhodium | Diazo compounds, haloalkenes | High efficiency and selectivity acs.org | Cost, potential for side reactions |

| Copper | Diazo compounds, halocyclopropenes | Lower cost, diverse reactivity researchgate.netmasterorganicchemistry.com | Catalyst loading, ligand design |

| Iron | Diazo precursors | Abundant, low toxicity, user-friendly researchgate.net | Lower turnover numbers, selectivity control |

This table provides a general comparison based on published research in the field.

Future work in this area will likely involve the development of catalyst systems with improved turnover numbers, broader substrate scope, and enhanced control over stereoselectivity for the synthesis of complex molecules like this compound.

Computational Design and Prediction of Novel Halogenated Cyclopropane Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of complex molecules. For a molecule like this compound, where experimental data is scarce, computational studies can provide invaluable insights into its structure, stability, and potential reaction pathways.

DFT calculations have been successfully employed to study the mechanism of rhodium(II)-catalyzed cyclopropanation reactions with halodiazoacetates, elucidating the stability of the intermediate carbenoids and predicting the diastereomeric outcomes. masterorganicchemistry.comyoutube.com Similar computational approaches could be used to model the formation of this compound and predict its preferred stereoisomer.

Furthermore, computational studies can predict the reactivity of the cyclopropane ring, such as the propensity for ring-opening reactions under different conditions. acs.org This predictive power can guide experimental efforts towards the development of novel synthetic applications for this and other polyhalogenated cyclopropanes. The polarity and bioavailability of such compounds can also be predicted, which is crucial for applications in medicinal chemistry. rsc.org

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of halogenated cyclopropanes, this translates to the development of methods that reduce waste, use safer reagents, and operate under milder conditions.

A promising area of research is biocatalysis, where engineered enzymes are used to perform chemical transformations with high selectivity and under environmentally benign conditions. For instance, engineered myoglobin-based catalysts have been successfully used for the stereoselective synthesis of fluorinated cyclopropanes. acs.org The development of enzymes capable of catalyzing the formation of trichlorocyclopropanes would represent a significant step towards a sustainable synthesis of compounds like this compound.

Another sustainable approach is the use of electrochemistry in continuous flow systems. This technology allows for scalable and efficient cyclopropanation reactions under ambient conditions, often with high functional group tolerance. masterorganicchemistry.com The application of electrochemical methods to the synthesis of this compound could offer a greener alternative to traditional batch processes.

Integration of Halogenated Cyclopropane Chemistry in Cascade Reactions

Halogenated cyclopropanes are valuable intermediates in organic synthesis due to the strain of the three-membered ring and the presence of reactive carbon-halogen bonds. These features make them ideal candidates for use in cascade reactions, where multiple chemical transformations occur in a single synthetic operation.

The ring-opening of cyclopropanes can initiate a cascade of reactions, leading to the rapid construction of complex molecular architectures. For example, cyclopropyl (B3062369) aryl ketones can undergo ring-opening/recyclization cascades to form indenones and fluorenones. acs.org A molecule like this compound, with its multiple halogen atoms, offers numerous possibilities for selective ring-opening and subsequent functionalization in a cascade process. Lewis acid-catalyzed ring-opening-cyclization cascades of donor-acceptor cyclopropanes have also been shown to be effective for the synthesis of bicyclic lactams. nih.gov

The development of new cascade reactions involving polyhalogenated cyclopropanes will undoubtedly lead to novel and efficient syntheses of complex target molecules, further highlighting the synthetic potential of compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.